NERF protein - 181233-60-3

NERF protein

Catalog Number: EVT-1512141
CAS Number: 181233-60-3
Molecular Formula: C13H17NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Natural Extension Reference Frame protein, commonly referred to as NERF protein, plays a significant role in computational biology, particularly in the modeling and simulation of protein structures. It is primarily utilized in algorithms that facilitate the conversion of protein structures from internal coordinates to Cartesian coordinates, which is crucial for understanding protein folding and dynamics.

Source

NERF proteins are derived from various biological sources, including recombinant DNA techniques that enable the expression of specific polypeptides in host cells. The NERF-1 and NERF-2 proteins are notable examples, which have been studied for their functional roles in cellular interactions and regulatory mechanisms.

Classification

NERF proteins belong to a broader category of structural proteins involved in the spatial organization of biomolecules. They can be classified based on their structural characteristics and functional roles within cellular processes.

Synthesis Analysis

Methods

The synthesis of NERF proteins typically involves recombinant DNA technology. This process includes the following steps:

  1. Gene Cloning: The gene encoding the NERF protein is cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host cell (e.g., bacteria or yeast) to facilitate protein expression.
  3. Induction: Conditions are optimized to induce the expression of the target protein.
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography.

Technical Details

The efficiency of NERF protein synthesis can be enhanced through various optimization strategies, including adjusting temperature, pH, and nutrient availability during cell culture. Techniques such as mass spectrometry may be employed to confirm the identity and purity of the synthesized protein.

Molecular Structure Analysis

Structure

The molecular structure of NERF proteins is characterized by specific folding patterns that are critical for their function. These proteins typically exhibit a globular shape with defined domains that facilitate interactions with other biomolecules.

Data

Structural data for NERF proteins can be obtained from crystallography studies or nuclear magnetic resonance spectroscopy, providing insights into their three-dimensional conformation and functional sites.

Chemical Reactions Analysis

Reactions

NERF proteins participate in various biochemical reactions, primarily involving interactions with other proteins or nucleic acids. These interactions often involve binding affinities that can be quantified through techniques like surface plasmon resonance or isothermal titration calorimetry.

Technical Details

The kinetics of these interactions can be analyzed using mathematical models that describe reaction rates and equilibrium constants, allowing researchers to understand the dynamics of NERF protein functionality in cellular contexts.

Mechanism of Action

Process

The mechanism of action for NERF proteins involves their ability to modulate biological processes through specific binding interactions. For example, they may influence gene expression by interacting with transcription factors or other regulatory proteins.

Data

Quantitative analyses, such as reporter assays or chromatin immunoprecipitation, can be employed to assess the functional outcomes of NERF protein activity on target genes or pathways.

Physical and Chemical Properties Analysis

Physical Properties

NERF proteins typically exhibit stability across a range of temperatures and pH levels, making them suitable for various experimental conditions. Their solubility and aggregation behavior are crucial for their functionality and applications in research.

Chemical Properties

Chemically, NERF proteins are composed of amino acids linked by peptide bonds, with specific post-translational modifications that can affect their activity and stability. Characterization techniques such as mass spectrometry provide detailed information on these modifications.

Applications

Scientific Uses

NERF proteins have numerous applications in scientific research:

  • Structural Biology: Used in modeling protein structures and understanding folding mechanisms.
  • Biotechnology: Employed in developing biosensors or therapeutic agents targeting specific cellular pathways.
  • Computational Biology: Integral to algorithms designed for predicting protein interactions and dynamics.
Introduction to NERF Protein

Taxonomic Classification and Evolutionary Context of ETS Family Transcription Factors

The NERF protein (New Ets-Related Factor), officially designated ELF2 (E74-like factor 2), belongs to the ETS (E-twenty-six-specific) superfamily of transcription factors. This family is defined by a conserved ~85-amino-acid DNA-binding domain (the ETS domain) that recognizes a core 5′-GGA(A/T)-3′ motif in target gene promoters and enhancers [5] [9]. ETS proteins emerged early in metazoan evolution, with ancestral genes diversifying through whole-genome duplication events. Invertebrates like Drosophila melanogaster and Caenorhabditis elegans possess 8–10 ETS members, while vertebrates, including humans, harbor 28–29 paralogs classified into 11 subfamilies (e.g., ETS, ERG, PEA3, TEL, ELG) based on sequence homology and domain architecture [5] [9]. NERF/ELF2 resides within the ELF subfamily alongside ELF1, ELF4, and ELF5, sharing closest homology with ELF-1 (65% amino acid identity in the ETS domain) [1] [6]. This subfamily divergence likely occurred during early vertebrate evolution, enabling functional specialization while retaining core DNA-binding capabilities [5] [9].

Table 1: Major ETS Subfamilies and Key Evolutionary Features

SubfamilyKey MembersDistinguishing DomainsEvolutionary Origin
ELFELF1, ELF2 (NERF), ELF4ETS domain, Acidic transactivation domainsVertebrate-specific expansion
ETSETS1, ETS2ETS domain, PNT (pointed) domainAncestral, conserved from invertebrates
ERGERG, FLI1, FEVETS domain, PNT domainVertebrate-specific
PEA3ETV1, ETV4, ETV5ETS domain, Acidic domainVertebrate-specific
TEL (ETV6)TEL (ETV6), ETV7ETS domain, Helix-Loop-HelixVertebrate-specific

Historical Discovery and Nomenclature of NERF (ELF2)

The NERF protein was independently identified in 1996 during molecular cloning studies aimed at discovering novel regulators of hematopoietic gene expression. Oettgen et al. isolated cDNA clones encoding a "New Ets-Related Factor" (NERF) from human spleen, fetal liver, and brain libraries [1] [6]. Initial characterization revealed two predominant transcripts (NERF-1 and NERF-2) generated by alternative splicing of the ELF2 gene locus on chromosome 4q31.1 [1] [6] [10]. Further work identified three major isoforms:

  • NERF-1a: 481 amino acids, contains a unique 19-aa N-terminus.
  • NERF-1b: 468 amino acids, divergent N-terminus.
  • NERF-2: 533 amino acids, distinct N-terminus with transactivation domains [1] [4].

Due to its high sequence similarity to ELF-1 and its classification within the broader E74-like factor family, the Human Genome Organization (HUGO) designated NERF as ELF2 (E74-like factor 2) [6] [10]. Despite this official nomenclature, the name "NERF" persists in literature, particularly referring to specific isoforms or historical contexts. The discovery highlighted NERF/ELF2 as a critical regulator co-expressed with ELF-1 in B and T lymphocytes, suggesting overlapping yet distinct roles in immune gene regulation [1].

Table 2: NERF/ELF2 Isoforms: Structural and Functional Properties

IsoformAmino AcidsKey Structural FeaturesTranscriptional ActivityPrimary Expression Sites
NERF-2 (ELF2 Isoform 1)533Transactivation domain (N-terminal 100 aa), Acidic domains A/B, ETS DNA-binding domainActivator (e.g., lyn, blk promoters)Spleen, Lymphocytes, Brain
NERF-1a481Unique 19-aa N-terminus, ETS domainRepressor (inhibits AML1-mediated transactivation)Ubiquitous, variable levels
NERF-1b468Short N-terminus, ETS domainWeak/NeutralFetal liver, Spleen

Functional Significance in Eukaryotic Gene Regulation

NERF/ELF2 isoforms play pivotal, yet antagonistic, roles in controlling gene expression networks, particularly in hematopoiesis, neuronal development, and cancer:

  • DNA Binding Specificity: All NERF isoforms bind canonical ETS motifs (e.g., in promoters of blk, lck, lyn, mb-1, and immunoglobulin heavy chain genes) with affinities comparable to ELF-1 [1] [5]. The ETS domain mediates this binding, but specificity is influenced by flanking DNA sequences and protein partnerships [5] [8].
  • Transcriptional Activation vs. Repression: The NERF-2 isoform functions as a potent transactivator. Its N-terminal 100 amino acids harbor a transactivation domain, and conserved acidic domains (A and B) are essential for activating promoters of B-cell-specific kinases like LYN and BLK [4] [7]. In contrast, NERF-1a lacks these activation domains and represses transcription by interfering with activators like AML1/RUNX1 [4].
  • Synergy with AML1/RUNX1: NERF-2 physically interacts with the hematopoietic master regulator AML1/RUNX1 via a basic region upstream of its ETS domain (distinct from the ETS-domain-mediated interaction used by other Ets factors like Ets-1). This interaction enables cooperative transactivation of the blk promoter, crucial for B-cell development. Conversely, NERF-1a binding to AML1 leads to repression of AML1-dependent transcription, highlighting the isoform-specific regulatory switch [4].
  • Tissue-Specific Expression & Roles: NERF/ELF2 exhibits broad but regulated expression. High levels are found in spleen, lymph nodes, brain (especially hippocampus and amygdala), and fetal liver [1] [6]. Its involvement extends beyond immunity:
  • Cancer: ELF2/NERF expression is significantly elevated in mammary tumors compared to normal tissue [3]. NERF-2's transactivation potential and interactions with oncogenic partners like AML1 (frequently translocated in leukemia) suggest roles in tumor progression [4].
  • Neural Development: While less studied than other ETS factors, ELF2/NERF is expressed in developing brain regions (e.g., ganglionic eminence, ventricular zone) [6] [9]. Its regulatory networks overlap with those controlling neuronal differentiation and axon guidance, suggesting functional conservation within the nervous system [9].
  • Isoform-Specific Regulation: The distinct functions of NERF isoforms underscore the importance of alternative splicing as a regulatory mechanism. Switching between activating (NERF-2) and repressive (NERF-1a) isoforms provides a dynamic means to fine-tune target gene expression in response to developmental or environmental cues within specific cell types [1] [4].

Table 3: Key Target Genes and Regulatory Mechanisms of NERF/ELF2

Target GeneFunction of Gene ProductRegulation by NERF IsoformCritical Co-FactorsBiological Context
blkB-lymphoid tyrosine kinaseActivation by NERF-2; Repression by NERF-1aAML1 (RUNX1)B-cell development
lynSrc-family tyrosine kinaseActivation by NERF-2UnknownB/T-cell signaling, Myeloid differentiation
Immunoglobulin HAntibody heavy chainBinding by all isoformsMultiple Ets factorsAntibody production
valosin-containing protein (VCP)ATPase complex chaperoneRegulation implied (via ELF2 studies)UnknownProtein degradation, Stress response
ELF2 itselfTranscription factorAutoregulation potentialUnknownFeedback control

Properties

CAS Number

181233-60-3

Product Name

NERF protein

Molecular Formula

C13H17NO3

Synonyms

NERF protein

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